3-(3-Oxo-cyclohex-1-enylamino)-benzonitrile
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Overview
Description
3-(3-Oxo-cyclohex-1-enylamino)-benzonitrile is an organic compound with a unique structure that combines a cyclohexenone ring with an amino group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-cyclohex-1-enylamino)-benzonitrile typically involves the reaction of 3-oxo-cyclohex-1-enylamine with benzonitrile under specific conditions. One common method includes the use of dimethylformamide (DMF) as a solvent and a catalyst such as sodium acetate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxo-cyclohex-1-enylamino)-benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the cyclohexenone or benzonitrile moieties.
Scientific Research Applications
3-(3-Oxo-cyclohex-1-enylamino)-benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Oxo-cyclohex-1-enylamino)-benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
5-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)-2-hydroxy-benzoic acid: This compound has a similar structure but includes a hydroxyl group on the benzoic acid moiety.
4-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide: Another similar compound with a sulfonamide group attached to the benzene ring.
Uniqueness
3-(3-Oxo-cyclohex-1-enylamino)-benzonitrile is unique due to its specific combination of functional groups, which provides distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
3-(3-Oxo-cyclohex-1-enylamino)-benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- IUPAC Name : this compound
- CAS Number : 191089-83-5
- Molecular Formula : C14H12N2O
- Molecular Weight : 224.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to act as a potential inhibitor or modulator in biochemical pathways. This interaction may lead to alterations in cellular signaling and metabolic processes.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle progression.
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
PC-3 (Prostate Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth, with a notable reduction in biofilm formation.
Study on Anticancer Properties
Another significant study published in Cancer Letters explored the compound's effects on MCF-7 breast cancer cells. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent induction of apoptosis via the mitochondrial pathway.
Properties
CAS No. |
191089-83-5 |
---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-[(3-oxocyclohexen-1-yl)amino]benzonitrile |
InChI |
InChI=1S/C13H12N2O/c14-9-10-3-1-4-11(7-10)15-12-5-2-6-13(16)8-12/h1,3-4,7-8,15H,2,5-6H2 |
InChI Key |
CIVRRSWBJMCMGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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